molecular formula C18H26N6O6 B11429073 ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No.: B11429073
M. Wt: 422.4 g/mol
InChI Key: NRIGAYQZSCWSLB-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a xanthine-derived molecule featuring a 1,3-dimethylpurine-2,6-dione core modified at the 7- and 8-positions. The 7-position is substituted with a 2-methoxy-2-oxoethyl group, while the 8-position contains a piperazine ring linked via a methyl group and capped with an ethyl carboxylate ester.

Properties

Molecular Formula

C18H26N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 4-[[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H26N6O6/c1-5-30-18(28)23-8-6-22(7-9-23)10-12-19-15-14(24(12)11-13(25)29-4)16(26)21(3)17(27)20(15)2/h5-11H2,1-4H3

InChI Key

NRIGAYQZSCWSLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the purine derivative, followed by the introduction of the piperazine ring and the ethyl ester group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences bioactivity and pharmacokinetics. Key analogs include:

Compound Name 7-Position Substituent Key Properties/Activities
Target Compound 2-Methoxy-2-oxoethyl Predicted vasodilatory activity; moderate bioavailability due to ester groups
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-...]methyl}piperazine-1-carboxylate () 3-Phenylpropyl Increased lipophilicity; potential for enhanced membrane permeability but reduced solubility
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate () None (3-methyl only) Simplified structure; higher solubility but reduced receptor specificity
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione derivatives () 2-(Piperazin-1-yl)acetyl Enhanced antiasthmatic activity with electron-withdrawing piperazine substituents

Piperazine Modifications

Piperazine rings are common in bioactive molecules, with substitutions dictating target affinity and metabolic fate:

Compound Name Piperazine Substitution Pharmacological Impact
Target Compound Ethyl carboxylate ester Likely peripheral action due to limited blood-brain barrier (BBB) penetration
HBK14-HBK19 () Phenoxyethyl/phenoxypropyl CNS stimulant effects; associated with designer drug toxicity
Piperazine tetraphosphonic acids () Phosphonate groups Anti-osteolytic and anticancer activity via macrophage inhibition

Key Insight : The ethyl carboxylate ester in the target compound may reduce CNS side effects compared to unsubstituted piperazines (e.g., HBK series), aligning it with peripherally acting therapeutics.

Pharmacological and Pharmacokinetic Profiles

ADME Properties

  • Bioavailability : Shorter alkyl/ester chains (e.g., methoxy-oxoethyl) improve oral bioavailability compared to longer alkyl chains (e.g., n-decyl) .
  • Metabolism : The 2-methoxy group may slow CYP2D6-mediated oxidation, reducing drug-drug interaction risks compared to unshielded piperazines .
  • Synthetic Accessibility : Moderate synthesis difficulty (SA score 3.51–4.59 for similar compounds) .

Biological Activity

Ethyl 4-{[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine core linked to a purine derivative. The presence of the methoxy and oxoethyl groups contributes to its pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight306.33 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the piperazine ring followed by the introduction of the purine moiety. Various methods have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity using carrageenan-induced edema models. The results suggest moderate anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam.

StudyDose (mg/kg)Effect
Carrageenan Edema Model20Moderate anti-inflammatory
Comparison with PiroxicamSame doseComparable efficacy

Antibacterial Properties

In addition to its anticancer and anti-inflammatory activities, preliminary investigations into its antibacterial effects have shown promise against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

Case Study 1: In Vitro Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in A549 cells.

Case Study 2: Anti-inflammatory Efficacy

Another study assessed the anti-inflammatory potential using an animal model. The findings revealed that administration of the compound at a dose of 20 mg/kg significantly reduced paw edema compared to control groups.

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